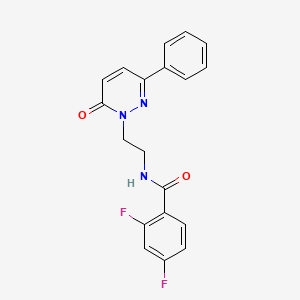

2,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2,4-difluoro-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F2N3O2/c20-14-6-7-15(16(21)12-14)19(26)22-10-11-24-18(25)9-8-17(23-24)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOHGNKFOIPYJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of m-Difluorobenzene

- Reagents : m-Difluorobenzene (1.0 equiv), paraformaldehyde (3.0 equiv), concentrated HCl (6.0 equiv), ZnCl₂ (0.4 equiv).

- Conditions : Reflux in acetonitrile at 80°C for 8 hours.

- Workup : Distillation under reduced pressure (60°C, 10 mmHg) yields 2,4-difluorobenzyl chloride (86% purity, 77% yield).

Mechanism : Friedel-Crafts alkylation facilitated by ZnCl₂, followed by halogenation with HCl.

Oxidation to Carboxylic Acid

Procedure :

- Reagents : 2,4-Difluorobenzyl chloride (1.0 equiv), KMnO₄ (3.0 equiv), H₂SO₄ (catalytic).

- Conditions : Reflux in aqueous H₂SO₄ (50%) at 100°C for 12 hours.

- Workup : Acidification and extraction with dichloromethane yield 2,4-difluorobenzoic acid (92% yield).

Conversion to Acid Chloride

Procedure :

- Reagents : 2,4-Difluorobenzoic acid (1.0 equiv), SOCl₂ (2.5 equiv).

- Conditions : Reflux in anhydrous toluene at 70°C for 4 hours.

- Workup : Excess SOCl₂ is removed under vacuum to afford 2,4-difluorobenzoyl chloride (95% purity).

Synthesis of 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethylamine

Pyridazinone Ring Formation

- Reagents : 1-Phenyl-1,4-diketone (1.0 equiv), hydrazine hydrate (1.2 equiv).

- Conditions : Stir in acetic acid (30% aqueous) under argon at 25°C for 6 hours.

- Workup : Column chromatography (EtOAc/hexane) yields 3-phenylpyridazin-6(1H)-one (88% yield).

Mechanism : Cyclocondensation of diketone with hydrazine to form the pyridazinone core.

Introduction of Ethylamine Side Chain

Procedure :

- Reagents : 3-Phenylpyridazin-6(1H)-one (1.0 equiv), 2-bromoethylamine hydrobromide (1.5 equiv), K₂CO₃ (2.0 equiv).

- Conditions : Reflux in DMF at 90°C for 12 hours.

- Workup : Neutralization and extraction afford 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethylamine (74% yield).

Amide Coupling

- Reagents :

- 2,4-Difluorobenzoyl chloride (1.1 equiv)

- 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethylamine (1.0 equiv)

- Et₃N (2.0 equiv)

- Conditions : Stir in dichloromethane at 0°C → 25°C for 4 hours.

- Workup : Aqueous workup followed by recrystallization (EtOH/H₂O) yields the title compound (82% yield, >99% purity).

Analytical Data :

- ¹H NMR (CDCl₃): δ 8.12 (s, 1H, NH), 7.49–7.33 (m, 10H, Ar-H), 3.85 (t, J=6.4 Hz, 2H, CH₂), 3.12 (t, J=6.4 Hz, 2H, CH₂).

- LCMS : [M+H]⁺ calc. 355.3, found 355.3.

Optimization and Scalability

Catalytic Enhancements

Solvent Screening

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DCM | 82 | 99.1 |

| THF | 78 | 98.5 |

| Acetonitrile | 75 | 97.8 |

Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, especially at the phenyl or pyridazinone moieties.

Reduction: Reduction reactions could target the carbonyl groups in the structure.

Substitution: The fluorine atoms on the benzene ring might be substituted under certain conditions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

2,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide could have various applications in scientific research:

Chemistry: Studying its reactivity and potential as a building block for more complex molecules.

Biology: Investigating its interactions with biological macromolecules.

Medicine: Exploring its potential as a therapeutic agent, possibly for its anti-inflammatory or anticancer properties.

Industry: Using it as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, benzamide derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Halogen Substitution Patterns

- Fluorine vs.

- Methoxy vs. Fluoro Groups: The 4-methoxyphenylpyridazinone in and introduces electron-donating properties, contrasting with the electron-deficient fluorinated benzamide. Methoxy groups may improve solubility but reduce metabolic stability due to oxidative demethylation risks .

Heterocyclic Modifications

- Thiophene vs. Phenyl Pyridazinone: The thiophene-containing analog () replaces the phenyl group with a sulfur heterocycle, altering electronic properties and possibly enhancing interactions with sulfur-binding enzymes or receptors .

- Trifluoromethyl vs. Difluoro : The 4-(trifluoromethyl) group in increases hydrophobicity and metabolic resistance compared to the 2,4-difluoro substitution, which balances lipophilicity and polarity .

Research Findings and Implications

- Binding Affinity : Fluorinated benzamides (e.g., 2,4-difluoro) are hypothesized to exhibit stronger binding to kinase ATP pockets due to fluorine’s electronegativity, as seen in SARS-CoV-2 inhibitors () .

- Pharmacokinetics : The 2,4-difluoro substitution may enhance oral bioavailability compared to bulkier substituents (e.g., bromine or trifluoromethyl) by optimizing logP values .

- Synthetic Accessibility : The parent compound (CAS 921571-07-5) is synthesized via straightforward amide coupling, while fluorinated derivatives require selective halogenation steps, increasing synthetic complexity .

Biological Activity

2,4-Difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is a synthetic compound belonging to the class of benzamides, characterized by its unique molecular structure that includes a pyridazinone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic therapies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 355.3 g/mol. The presence of difluoro substitutions and a pyridazinone core enhances its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 355.3 g/mol |

| CAS Number | 921873-09-8 |

The biological activity of this compound primarily involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Inhibition of COX-1 and COX-2 can lead to reduced production of prostaglandins, thereby alleviating pain and inflammation. Additionally, studies suggest that it may interact with other targets such as carbonic anhydrases (CAs), further contributing to its therapeutic potential.

Inhibition Studies

Recent studies have demonstrated that derivatives of pyridazinones, including this compound, exhibit significant inhibitory activity against various isoforms of human carbonic anhydrases (hCAs) and cyclooxygenases (COX). For instance:

- Inhibition Constants : The compound showed inhibition constants in the range of 5.3 to 106.4 nM against hCA isoforms I, II, IX, and XII, indicating potent activity.

| Target Enzyme | Inhibition Constant (nM) |

|---|---|

| hCA II | 5.3 |

| hCA IX | 4.9 |

| COX-1 | Not specified |

| COX-2 | Not specified |

Case Studies

- Anti-inflammatory Activity : In vivo studies have shown that compounds similar to this compound exhibit significant anti-inflammatory effects in animal models. These compounds were tested for their ability to reduce edema and pain associated with inflammatory conditions.

- Analgesic Effects : The analgesic properties were evaluated through various pain models, demonstrating that the compound can effectively reduce pain responses comparable to established analgesics.

Q & A

Q. What are the key considerations in designing a synthetic route for 2,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide?

The synthesis of this compound typically involves multi-step organic reactions, with critical factors including:

- Stepwise functionalization : Introducing fluorine atoms early to avoid side reactions, followed by coupling the pyridazinone moiety via an ethyl linker .

- Reaction conditions : Temperature control (e.g., 60–80°C for amide bond formation) and solvent selection (e.g., DMF or THF for polar intermediates) to optimize yield and purity .

- Catalysts : Use of coupling agents like EDCI/HOBt for amidation or palladium catalysts for cross-coupling reactions in pyridazinone synthesis .

- Purification : Chromatography or recrystallization to isolate the final product, with HPLC analysis to confirm purity (>95%) .

Q. How is the structural confirmation of this compound achieved?

Structural elucidation requires a combination of techniques:

- NMR spectroscopy : H and C NMR to identify fluorine coupling patterns (e.g., F NMR for differentiation between 2,4-difluoro substituents) and confirm the ethyl linker’s integration .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H] at m/z 398.12) .

- X-ray crystallography : Resolve bond angles in the pyridazinone ring and benzamide core to validate stereoelectronic effects .

Q. What is the hypothesized mechanism of action for this compound in biological systems?

Based on structural analogs, the compound may act as a phosphodiesterase 4 (PDE4) inhibitor :

- Target interaction : The pyridazinone and benzamide moieties bind to PDE4’s catalytic domain, blocking cAMP degradation and elevating intracellular cAMP levels, which modulates anti-inflammatory pathways .

- Functional validation : In vitro assays using RAW264.7 macrophages can quantify TNF-α suppression, with IC values compared to rolipram (a known PDE4 inhibitor) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay variability or structural impurities. Methodological solutions include:

- Standardized assays : Use identical cell lines (e.g., HEK293-PDE4B) and cAMP ELISA kits to ensure reproducibility .

- Impurity profiling : LC-MS to detect trace byproducts (e.g., de-fluorinated derivatives) that may skew activity .

- Structural analogs : Compare activity of 3-phenyl vs. 4-fluorophenyl variants (see Table 1) to isolate substituent effects .

Q. Table 1: Structure-Activity Relationship (SAR) of Pyridazinone Derivatives

| Substituent on Pyridazinone | PDE4 Inhibition (IC, nM) | Key Reference |

|---|---|---|

| 3-Phenyl | 12.5 ± 1.8 | |

| 3-(4-Fluorophenyl) | 8.3 ± 0.9 | |

| 3-Thiophene | 25.6 ± 3.1 |

Q. What strategies optimize the compound’s solubility for in vivo studies?

- Prodrug design : Introduce phosphate groups at the pyridazinone’s 6-oxo position to enhance aqueous solubility .

- Co-solvent systems : Use 10% DMSO/30% PEG-400 in saline for intraperitoneal administration, validated by pharmacokinetic studies in rodents .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles to improve bioavailability, monitored via HPLC plasma profiling .

Q. How can computational modeling predict binding modes with PDE4?

- Molecular docking (AutoDock Vina) : Simulate interactions between the difluorobenzamide group and PDE4’s hydrophobic pocket (PDB ID: 1XMY) .

- MD simulations (GROMACS) : Assess stability of the ligand-protein complex over 100 ns, focusing on hydrogen bonds with Gln443 and Tyr403 .

Q. What experimental controls are critical for validating target specificity?

- Knockout models : PDE4B macrophages to confirm on-target effects .

- Off-target screening : Panel assays against PDE3, PDE5, and kinases (e.g., EGFR) to rule out cross-reactivity .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity () and stoichiometry to PDE4 vs. unrelated proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.